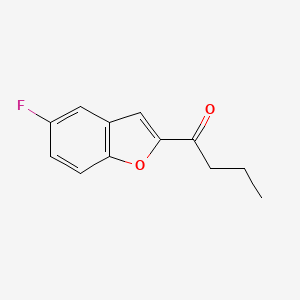![molecular formula C8H12N2OS B13159767 {2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is a heterocyclic compound that features both azetidine and thiazole rings. These structures are known for their significant biological activities and are often used in the synthesis of various pharmacologically active molecules. The presence of both azetidine and thiazole rings in a single molecule makes this compound particularly interesting for medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol typically involves the formation of the azetidine and thiazole rings followed by their coupling. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique combination of azetidine and thiazole rings makes it valuable for creating diverse chemical libraries.
Biology: In biological research, {2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is studied for its potential antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its structural features allow it to interact with enzymes and receptors, making it a potential lead compound for new medications.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Azetidine: Known for its use in the synthesis of β-lactam antibiotics.
Thiazole: Found in many biologically active molecules, including vitamin B1 (thiamine).
Uniqueness: The combination of azetidine and thiazole rings in a single molecule is relatively rare, providing a unique scaffold for drug development. This dual-ring structure allows for multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A natural amino acid found in sugar beets.
Thiazole-4-carboxylic acid: A common intermediate in the synthesis of various pharmaceuticals.
This detailed article provides a comprehensive overview of {2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
[2-(azetidin-1-ylmethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C8H12N2OS/c11-5-7-6-12-8(9-7)4-10-2-1-3-10/h6,11H,1-5H2 |
InChI Key |
KFBLCGQDJNFSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=NC(=CS2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


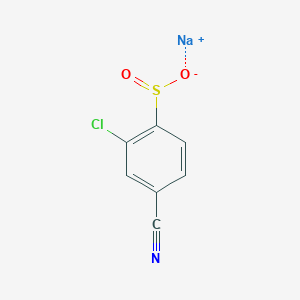
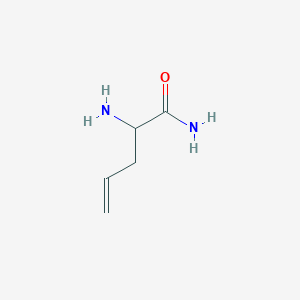

![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
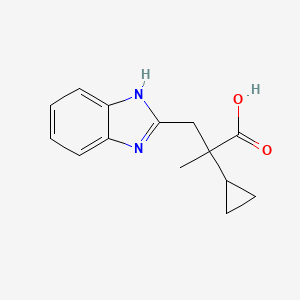
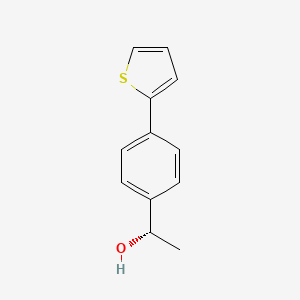
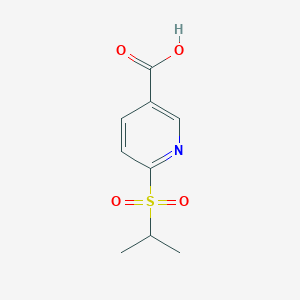

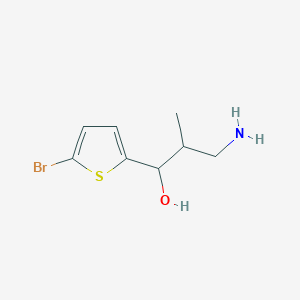
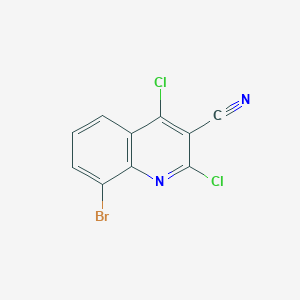
![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)
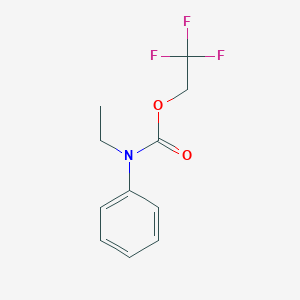
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)
